molecular formula C8H14N2O3 B14586048 1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol CAS No. 61318-54-5

1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol

Cat. No.: B14586048
CAS No.: 61318-54-5
M. Wt: 186.21 g/mol
InChI Key: PVLBRHWSBJBUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol is a chemical compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a six-membered ring with three hydroxyl groups and a methyl and propyl substituent. Dihydropyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with urea or thiourea in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: A related compound with similar structural features but different substituents.

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxylic acid: Another dihydropyrimidine derivative with distinct functional groups.

Uniqueness

1-Methyl-2-propyl-1,6-dihydropyrimidine-4,5,6-triol is unique due to its specific combination of substituents and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61318-54-5

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-2-propyl-4H-pyrimidine-4,5,6-triol

InChI

InChI=1S/C8H14N2O3/c1-3-4-5-9-7(12)6(11)8(13)10(5)2/h8,11-13H,3-4H2,1-2H3

InChI Key

PVLBRHWSBJBUQU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C(N1C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.